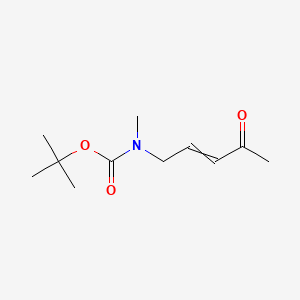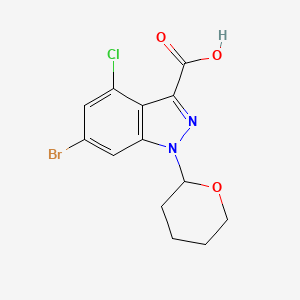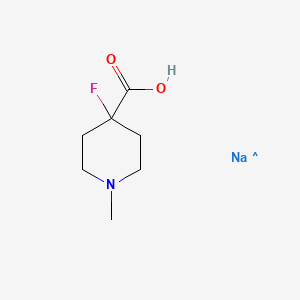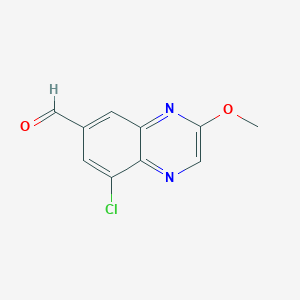
1-(5-Chloro-3-methylpyrazin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position The ethanone group is attached to the 2-position of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ethanone derivative.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 1-(5-Chloro-3-methyl-pyrazin-2-yl)acetic acid.
Reduction: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
相似化合物的比较
1-(5-Bromo-3-methyl-pyrazin-2-yl)ethanone: Similar structure with a bromine atom instead of chlorine.
1-(5-Chloro-3-ethyl-pyrazin-2-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.
1-(5-Chloro-3-methyl-pyrazin-2-yl)propanone: Similar structure with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom and the ethanone group provides distinct chemical properties that can be exploited in various applications.
属性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC 名称 |
1-(5-chloro-3-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4-7(5(2)11)9-3-6(8)10-4/h3H,1-2H3 |
InChI 键 |
DUCREGHKZAAQAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN=C1C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)







![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)


